molecular formula C21H13ClFN5O2 B6552963 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-36-6

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6552963
CAS RN: 1040635-36-6
M. Wt: 421.8 g/mol
InChI Key: PKKXDJAGMXHODN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrazolo[1,5-a]pyrazin-4-one ring, and two phenyl rings substituted with chlorine and fluorine . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The presence of multiple aromatic rings and heterocycles in the compound suggests a complex three-dimensional structure. The electron-withdrawing fluorine and chlorine substituents could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing substituents and the presence of multiple heterocyclic rings. It could potentially undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine and chlorine could increase its lipophilicity, potentially influencing its solubility and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many compounds with similar structures show antiviral, anti-inflammatory, and anticancer activities . The exact mechanism would depend on the specific target in the body.

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activities of the compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN5O2/c22-15-5-1-14(2-6-15)20-24-19(30-26-20)12-27-9-10-28-18(21(27)29)11-17(25-28)13-3-7-16(23)8-4-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKXDJAGMXHODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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